Melengestrol
Description
Overview of Melengestrol as a Synthetic Steroid in Scholarly Contexts
This compound acetate (B1210297) (MGA) is a synthetic progestational steroid, chemically identified as 17α-acetoxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione. inchem.org It is recognized for its oral activity, particularly in ruminants. avma.org In academic literature, MGA is primarily classified as a progestogen, a type of synthetic hormone that mimics the effects of progesterone (B1679170). avma.orgresearchgate.net Its progestational activity is characterized by its ability to inhibit estrus and ovulation. avma.orgavma.org
Research has established that MGA's mechanism of action involves interaction with the progesterone receptor. Studies have shown that the progesterone receptor has a higher affinity for MGA compared to progesterone itself. nih.gov While its primary activity is progestational, some studies have also investigated its potential for estrogenic or anti-estrogenic effects. nih.gov Furthermore, research has explored its glucocorticoid activity, which has been found to be comparable to hydrocortisone (B1673445) in certain models. nih.gov
The compound is also noted for its anabolic properties, which are thought to be a result of stimulating the ovarian synthesis of endogenous estradiol (B170435). nih.gov It is considered a xenobiotic growth promoter, meaning it is a synthetic substance used to enhance growth in animals. nih.gov
Historical Trajectories of this compound Research Paradigms
The study of this compound dates back to the mid-20th century, with significant research efforts emerging in the 1960s. Initial research focused on its fundamental properties as a progestational agent and its potential applications in animal husbandry. avma.orgnih.gov A key area of early investigation was its efficacy in synchronizing estrus in cattle, a practice aimed at improving breeding management. nih.govcdnsciencepub.com
By the 1970s, research had expanded to include its use as a growth promotant in feedlot heifers, with studies demonstrating its ability to improve feed efficiency and rate of gain. oup.commerckvetmanual.com This led to its commercial use in the livestock industry. merckvetmanual.com Throughout the latter half of the 20th century and into the 21st, research has continued to refine the understanding of MGA's physiological effects.
More recent research paradigms have delved into the molecular mechanisms underlying MGA's action. For instance, studies have investigated its influence on gene expression, particularly its role in enhancing adipogenic gene expression in muscle-derived cells. nih.gov There has also been ongoing research into its effects on reproductive physiology, not only in cattle but also in other species, including wildlife conservation efforts for lesser apes. researchgate.netoup.com
Foundational Research Questions and Significance of this compound Studies
The scientific investigation of this compound has been driven by several foundational research questions that have shaped its study over the decades. These questions are central to understanding its biological role and practical applications.
A primary research question has been to elucidate the mechanism of action of MGA. Researchers have sought to understand how it exerts its progestational and growth-promoting effects at the molecular and physiological levels. nih.govnih.gov This includes investigating its binding affinity to steroid receptors and its influence on hormonal pathways. nih.gov
Another significant area of inquiry revolves around its effects on reproductive physiology . Foundational questions in this area include:
How does MGA suppress estrus and ovulation? avma.orgresearchgate.net
What are its effects on follicular dynamics and the concentration of reproductive hormones like luteinizing hormone (LH) and testosterone (B1683101)? oup.comoup.com
Can MGA be used to induce cyclicity in prepubertal or anestrous animals? cdnsciencepub.comresearchgate.net
Furthermore, a considerable body of research has been dedicated to understanding its role as a growth promotant . Key questions include:
What is the physiological basis for the observed increase in weight gain and feed efficiency in heifers treated with MGA? oup.commerckvetmanual.com
How does it interact with other growth-promoting agents? merckvetmanual.com
What are its effects on carcass composition? oup.com
The significance of this compound studies lies in their contributions to both fundamental biology and applied animal science. Research on MGA has provided valuable insights into the endocrine control of reproduction and growth. From a practical standpoint, these studies have led to the development of important management tools for the cattle industry, enabling more efficient and controlled breeding and production systems. nih.gov
Research Findings on this compound
Academic research has generated a substantial amount of data on the effects of this compound. The following tables summarize key findings from various studies.
Table 1: Effects of this compound Acetate on Reproductive Parameters in Cattle
| Parameter | Species/Breed | Study Finding |
|---|---|---|
| Estrus and Ovulation | Cattle | Doses of 0.5 mg/day or greater inhibit estrus and ovulation in many animals. avma.org |
| LH and Testosterone Concentrations | Yearling Beef Bulls | Caused slight decreases in mean concentrations of LH and LH pulse frequency. oup.com |
| Follicular Development | Fattening Heifers | Treated heifers had heavier ovaries and a greater number of large Graafian follicles (≥12 mm). oup.com |
| Pregnancy Rates (Post-AI Supplementation) | Beef Heifers | Synchronized pregnancy rates were higher in heifers fed MGA after AI compared to controls. cdnsciencepub.com |
Table 2: Effects of this compound Acetate on Growth and Performance in Cattle
| Parameter | Species/Breed | Study Finding |
|---|---|---|
| Growth Rate | Crossbred Beef-Breed Heifers | MGA-treated heifers gained significantly faster (21%) than controls. oup.com |
| Feed Efficiency | Crossbred Beef-Breed Heifers | MGA-treated heifers had 11% more efficient feed utilization. oup.com |
| Carcass Quality | Crossbred Beef-Breed Heifers | Marbling and grade scores were not influenced by MGA treatment. oup.com |
| Combined with other agents | Heifers | In large-pen studies, a combination of estradiol, trenbolone (B1683226) acetate, and MGA was beneficial. merckvetmanual.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-13-10-17-18(21(4)8-6-16(25)12-19(13)21)7-9-22(5)20(17)11-14(2)23(22,26)15(3)24/h10,12,17-18,20,26H,2,6-9,11H2,1,3-5H3/t17-,18+,20+,21-,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHAOBQKCCIRLO-IBVJIVQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC(=C)[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204869 | |
| Record name | Melengestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5633-18-1 | |
| Record name | Melengestrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5633-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melengestrol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005633181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Melengestrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11529 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Melengestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Melengestrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.613 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MELENGESTROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX98J4T6JU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Melengestrol at Molecular and Cellular Levels
Receptor Binding Dynamics and Ligand Selectivity
The biological effects of Melengestrol are largely mediated through its binding to and activation of specific nuclear receptors. Its selectivity and affinity for these receptors determine its primary progestogenic effects as well as its other hormonal activities.
Progesterone (B1679170) Receptor Affinity and Activation Studies
This compound acetate (B1210297) exhibits a high affinity for the progesterone receptor (PR), which is central to its function as a potent progestin. In vitro studies have demonstrated that the PR has a greater affinity for MGA than for the endogenous hormone, progesterone. nih.gov One study utilizing MCF-7 cells found that the progesterone receptor's affinity for MGA was significantly higher than for progesterone. nih.gov Further research in rhesus monkey myometrial cytosolic preparations also confirmed a high relative binding affinity of MGA for the PR. bertin-bioreagent.com
In terms of receptor activation, studies using in vitro transcriptional activation/reporter gene assays have shown that MGA can induce a maximal response of the human progesterone receptor at nanomolar concentrations. For instance, 50-100% maximal transactivation of the PR was observed at a concentration of 0.01 nM MGA. fao.org This high affinity and potent activation of the progesterone receptor are consistent with its effectiveness in vivo. nih.gov
Table 1: Progesterone Receptor Transactivation by this compound Acetate (MGA)
| Compound | Minimum Concentration for 50-100% Maximal Transactivation |
|---|---|
| MGA | 0.01 nM |
| Progesterone | ~0.1 to 1 nM |
| R5020 (synthetic progestin) | 0.01 nM |
Data sourced from in vitro transcriptional activation/reporter gene assays. fao.org
Glucocorticoid Receptor Interactions and Corticosteroidal Actions
In addition to its primary progestogenic activity, this compound acetate has been shown to interact with the glucocorticoid receptor (GR), leading to corticosteroidal effects. In vitro studies have demonstrated that MGA and its metabolites exert a secondary biological action as glucocorticoids. fao.orgnih.gov This glucocorticoid activity is believed to be attributable to its slow metabolism and the specificity limitations of glucocorticoid tissue receptors.
Estrogen Receptor Modulation and Estrogenic Activities
The interaction of this compound acetate with the estrogen receptor (ER) and its potential estrogenic activities have been a subject of investigation, with some studies showing varied results depending on the experimental system and concentrations used.
In some in vitro bioassays, MGA has demonstrated estrogenic activity. For instance, in studies using MCF-7 cells, which proliferate in response to estrogen, MGA at concentrations of 10⁻⁸ M, 10⁻⁷ M, and 10⁻⁶ M was found to increase cell proliferation. nih.gov This induced proliferation was reduced by an estradiol (B170435) antagonist, suggesting an estrogen receptor-mediated mechanism. nih.gov
However, other in vitro studies using transcriptional activation/reporter gene assays have indicated that at physiologically relevant concentrations, MGA demonstrated no significant activity at the human estrogen receptor α-subtype (ERα). fao.org This suggests that the estrogenic potential of MGA may be context-dependent and may not be a primary mechanism of action at typical physiological exposures.
Androgen Receptor Interaction Profiles
Investigations into the interaction of this compound acetate with the androgen receptor (AR) have generally shown a lack of significant activity. In vitro transcriptional activation/reporter gene assays have been used to determine the activity of MGA as an agonist for the human androgen receptor. fao.org
The results from these studies indicate that at physiologically relevant concentrations, MGA demonstrates no significant agonistic activity at the androgen receptor. fao.org This lack of interaction with the AR helps to define the specificity of MGA's hormonal activity, highlighting its primary actions through the progesterone and, to a lesser extent, glucocorticoid receptors.
Exploration of Non-Genomic Actions of this compound
Currently, there is a lack of specific scientific literature detailing the non-genomic actions of this compound. The primary focus of research has been on its genomic mechanisms, which involve direct interaction with nuclear receptors and subsequent regulation of gene transcription. Non-genomic signaling pathways for steroid hormones are typically rapid and are initiated at the cell membrane. Further research is needed to determine if this compound can elicit such rapid, non-genomic effects.
Transcriptional Regulation and Gene Expression Profiling
This compound acetate, through its interaction with nuclear receptors, can modulate the transcription of various target genes, leading to changes in cellular function. Studies have begun to profile these gene expression changes to better understand the molecular basis of MGA's physiological effects.
Research has shown that MGA can enhance adipogenic gene expression in cultured muscle-derived cells. nih.gov In a study using bovine and murine cell culture models, MGA was found to upregulate genes necessary for the conversion of muscle-derived cells to the adipogenic pathway. nih.gov Specifically, treatment with 10 nM MGA led to an increase in the mRNA levels of C/EBPβ and PPARγ, both of which are key transcriptional factors in adipogenesis. nih.govoup.com
In another study investigating the effects of MGA on bovine muscle satellite cells, it was found that MGA treatment could alter the expression of genes related to muscle cell proliferation and differentiation. For example, a high concentration of MGA (100 nM) resulted in an increase in myogenin mRNA in C2C12 myoblasts. nih.gov
Table 2: Effect of this compound Acetate (MGA) on Adipogenic Gene Expression in Muscle-Derived Cells
| Gene | Cell Type | MGA Concentration | Effect on mRNA Levels |
|---|---|---|---|
| C/EBPβ | Bovine Muscle-Derived Cells | 10 nM | Increased |
| PPARγ | Bovine Muscle-Derived Cells | 10 nM | Tended to Increase |
| C/EBPβ | C2C12 Myoblasts | 10 nM | Increased |
Data from in vitro cell culture studies. nih.govoup.com
Mechanistic Insights into this compound's Molecular and Cellular Actions
This compound, a synthetic progestin, exerts significant influence at the molecular and cellular levels, primarily through its interaction with steroid hormone receptors. Its biological activity is predominantly mediated via the progesterone receptor (PR), with a secondary affinity for the glucocorticoid receptor (GR) fao.orgnih.gov. This dual receptor interaction initiates a cascade of downstream events, leading to the modulation of gene expression, alterations in intracellular signaling, and ultimately, distinct cellular responses such as proliferation and differentiation.
Modulation of Gene Expression Pathways
This compound acetate (MGA) has been shown to orchestrate changes in various gene expression pathways, playing a crucial role in cellular processes like adipogenesis and myogenesis. As a potent progestin, MGA's primary mechanism of action involves binding to and activating the progesterone receptor, which then functions as a ligand-activated transcription factor to regulate the expression of target genes fao.org. Additionally, its ability to interact with the glucocorticoid receptor provides another layer of gene expression regulation fao.orgnih.gov.
Research indicates that MGA can upregulate the expression of genes essential for the adipogenic pathway, suggesting a role in the conversion of cells towards an adipocyte lineage nih.govoup.com. This is supported by findings that link progestins to the regulation of pathways involved in cell differentiation and proliferation, including the PI3K/AKT, Ras/Raf/MEK/ERK, and Wnt/β-catenin signaling pathways researchgate.net.
In the context of myogenesis, MGA has been observed to influence the expression of key regulatory genes. For instance, treatment with MGA can lead to an increase in the mRNA abundance of Insulin-like Growth Factor-I (IGF-I) and myogenin, both of which are critical for muscle development and differentiation nih.gov.
Furthermore, studies on the broader hormonal regulation of tissues like the bovine endometrium have revealed complex transcriptomic changes throughout the estrous cycle, governed by fluctuating levels of progesterone and estrogen. These changes involve thousands of differentially expressed genes related to pathways such as lipid metabolism and immune response, highlighting the extensive impact of progestins on gene expression landscapes plos.orgplos.org. While direct transcriptome-wide analyses of MGA's effects in many cell types are not extensively detailed in the available research, the known hormonal regulation of the endometrium provides a model for the widespread gene expression changes that can be anticipated following MGA administration plos.org.
Analysis of Specific Gene Targets and Regulatory Networks
Detailed investigations have identified several specific gene targets of this compound, particularly in the context of adipogenesis and myogenesis. These findings offer a glimpse into the regulatory networks influenced by this synthetic progestin.
In muscle-derived cells, MGA has been shown to significantly increase the messenger RNA (mRNA) levels of two key transcription factors in the adipogenic pathway: CCAAT/enhancer-binding protein beta (C/EBPβ) and peroxisome proliferator-activated receptor gamma (PPARγ) nih.govoup.com. These proteins are considered master regulators of adipogenesis, and their upregulation by MGA suggests a molecular mechanism for inducing the differentiation of muscle-derived cells into fat cells nih.govoup.comnih.gov. The induction of these genes appears to be a specific effect of MGA, as estradiol treatment in the same study did not have a similar impact nih.gov.
The regulatory network governing myogenesis is also a target of MGA. In bovine muscle satellite cells and C2C12 myoblasts, MGA treatment has been found to increase the mRNA abundance of myogenin, a key myogenic regulatory factor, and Insulin-like Growth Factor-I (IGF-I), a potent stimulator of muscle growth and differentiation nih.gov. The modulation of these specific genes provides a basis for understanding how MGA may influence muscle development.
While a comprehensive map of the entire gene regulatory network under the control of this compound is not yet fully elucidated, the identification of these key target genes provides crucial nodes in the network. The interplay between these factors, such as the potential for PPARγ to be activated by MGA to drive adipogenesis, illustrates the complexity of the regulatory circuits involved nih.govnih.gov. Further research using techniques like transcriptome analysis will be instrumental in expanding our understanding of the broader gene regulatory networks governed by this compound plos.org.
| Gene Target | Effect of this compound Acetate | Associated Cellular Process | Cell Type Studied |
|---|---|---|---|
| C/EBPβ | Increased mRNA levels | Adipogenesis | Bovine muscle-derived cells, C2C12 myoblasts |
| PPARγ | Increased mRNA levels | Adipogenesis | Bovine muscle-derived cells |
| IGF-I | Increased mRNA abundance | Myogenesis | Bovine muscle satellite cells |
| Myogenin | Increased mRNA levels | Myogenesis | C2C12 myoblasts |
Intracellular Signaling Cascades and Cellular Responses
The binding of this compound to its primary target, the progesterone receptor (PR), initiates a series of intracellular signaling cascades that culminate in diverse cellular responses, most notably affecting cell proliferation and differentiation. The nature of these responses can be highly context-dependent, varying with cell type and the specific signaling pathways activated.
Effects on Cell Proliferation and Differentiation
This compound acetate (MGA) has demonstrated varied effects on cell proliferation. In bovine muscle satellite cells, MGA has been shown to cause a dose-dependent decrease in DNA synthesis, indicating an inhibitory effect on proliferation nih.gov. Conversely, in human breast cancer MCF-7 cells, MGA at certain concentrations has been observed to increase cell proliferation nih.gov. This highlights the cell-specific nature of MGA's proliferative effects.
The differentiation of cells is also significantly influenced by MGA. In cultured muscle-derived cells, MGA has been found to enhance the expression of adipogenic genes, suggesting it can promote the differentiation of these cells towards an adipocyte lineage nih.govoup.com. This is consistent with the broader understanding that progestins play a role in regulating cell differentiation researchgate.net. For instance, progesterone is known to be a key regulator of differentiation in breast tissues and can induce cellular differentiation in breast cancer cells nih.govmdpi.com.
The signaling pathways that mediate these effects are complex and can involve both classical genomic and rapid non-genomic actions of the progesterone receptor. Progestins, including synthetic ones like MGA, can activate signaling pathways such as the Src/Ras/MAPK (Erk-1/-2) and PI3K/Akt pathways oup.com. The activation of these cascades can, in turn, regulate the expression of genes that control the cell cycle and differentiation. For example, progestin activation of the Src/MAPK pathway has been linked to the induction of cyclin D1, a key regulator of cell cycle progression oup.com.
Furthermore, progestins can influence other signaling pathways, such as the Wnt/β-catenin pathway, which is also involved in cell proliferation and differentiation researchgate.net. The interplay of these various signaling cascades ultimately determines the cellular response to this compound.
| Cellular Response | Effect of this compound Acetate | Cell Type Studied | Potential Mediating Signaling Pathways |
|---|---|---|---|
| Proliferation | Inhibition (dose-dependent decrease in DNA synthesis) | Bovine muscle satellite cells | - |
| Proliferation | Stimulation | MCF-7 human breast cancer cells | - |
| Differentiation | Promotion of adipogenic differentiation | Bovine muscle-derived cells | Upregulation of C/EBPβ and PPARγ |
Metabolic Pathways and Biotransformation Studies of Melengestrol
Identification and Characterization of Melengestrol Metabolites
The metabolism of this compound is extensive across several species. fao.orgfao.org The concentrations of metabolites in tissues and excreta from animals like cattle are often too low to allow for easy characterization, necessitating the use of in vitro test systems to generate and identify these compounds. fao.orgfao.org
In vitro studies using various biological preparations have been instrumental in identifying the metabolites of MGA.
Mammalian Liver Preparations: Studies utilizing hepatic (liver) microsomes, S9 fractions, and liver slices from beef heifers have successfully generated and characterized several MGA metabolites. fao.org The primary biotransformation pathway observed is mono-hydroxylation. fao.org In bovine liver microsomes, three monohydroxy metabolites and one dihydroxy metabolite were identified. fao.org The most abundant was 2β-hydroxy-MGA, followed by 6-hydroxymethyl-MGA and 15β-hydroxy-MGA. fao.org A dihydroxy metabolite, 2β,15β-dihydroxy-MGA, was also formed, likely from the further hydroxylation of 15β-hydroxy-MGA. fao.org
Similarly, incubations with rat liver microsomes yielded a profile of seven monohydroxylated and five dihydroxylated metabolites, though their specific structures were not fully detailed in early reports. inchem.org
Fungal Biotransformation: Fungi, known for their robust cytochrome P450 enzyme systems, have been used as whole-cell biocatalysts to metabolize MGA. oaepublish.comkaznu.kz Incubation of MGA with the fungi Glomerella fusarioides and Rhizopus stolonifer produced four new oxidative metabolites. oaepublish.comkaznu.kz Another study using Cunninghamella blakesleeana also yielded a new major metabolite, 17α-acetoxy-11β-hydroxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione. aub.edu.lb This highlights the utility of microbial systems in generating novel steroid analogues. researchgate.net
Table 1: Major In Vitro Metabolites of this compound Acetate (B1210297) in Bovine Liver Microsomes
| Metabolite Name | Chemical Name | Relative Abundance |
|---|---|---|
| Metabolite E | 2β-hydroxy-MGA | Most Abundant |
| Metabolite C | 6-hydroxymethyl-MGA | |
| Metabolite D | 15β-hydroxy-MGA | |
| Metabolite B | 2β,15β-dihydroxy-MGA |
Data sourced from studies on bovine liver microsome incubations. fao.org
In vivo studies, which examine the metabolic fate of a compound within a living organism, have been conducted in species including cattle and rabbits. fao.org
In cattle, following administration of radiolabeled MGA, the unchanged parent compound accounted for a significant portion of the radioactivity in fat (75-86%), but less in liver (29%), muscle (48%), and kidney (29%) after 6 hours. inchem.org This suggests substantial metabolism occurs, particularly in the liver. inchem.org Three major polar metabolites were detected in the liver, but they were not identified. inchem.org Approximately 15% of an MGA dose was excreted unchanged in cattle urine. inchem.org
Studies in rabbits provided more specific metabolite identification. fao.org After receiving radiolabeled MGA, two key metabolites were identified in the urine: 2α-hydroxy-MGA (specifically 17-acetoxy-2alpha-hydroxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione) and 6-hydroxymethyl-MGA. fao.orginchem.org
Table 2: Identified In Vivo Metabolites of this compound Acetate
| Species | Sample Type | Identified Metabolites |
|---|---|---|
| Rabbit | Urine | 2α-hydroxy-MGA |
| 6-hydroxymethyl-MGA | ||
| Cattle | Liver, Urine | Unidentified polar metabolites; parent MGA |
Data compiled from in vivo metabolic studies. fao.orginchem.org
Comparative Metabolism Across Biological Species
The metabolism of MGA shows notable differences across various species.
In Vitro Comparisons: Comparative studies using liver microsomes from cattle, rats, and humans have revealed species-specific patterns of metabolism. fao.org
Bovine: The primary metabolites, in descending order of abundance, were 2β-hydroxy-MGA (Metabolite E), 6-hydroxymethyl-MGA (Metabolite C), and 15β-hydroxy-MGA (Metabolite D). fao.org
Human: The most abundant metabolite was 2β-hydroxy-MGA (Metabolite E), indicating that 2-hydroxylation is a preferred pathway. fao.orgnih.gov Significant quantities of other metabolites were also produced. fao.org
Rat: In contrast to humans and cattle, the most abundant metabolite in rat microsomes was 6-hydroxymethyl-MGA (Metabolite C), with 2β-hydroxy-MGA and 15β-hydroxy-MGA being major but less prominent metabolites. fao.org Rodent livers also appear to produce additional unidentified hydroxymetabolites not seen in human microsome studies. nih.gov
In Vivo Comparisons: While comprehensive in vivo comparative data is limited, the available information shows divergence. In cattle, the majority of metabolites remain unidentified, whereas in rabbits, specific hydroxylated metabolites like 2α-hydroxy-MGA and 6-hydroxymethyl-MGA have been characterized. fao.orginchem.org
Table 3: Comparison of Major MGA Metabolites in Liver Microsomes Across Species
| Species | Most Abundant Metabolite | Other Major Metabolites |
|---|---|---|
| Human | 2β-hydroxy-MGA (Metabolite E) | Metabolites C, D, A, and B |
| Bovine | 2β-hydroxy-MGA (Metabolite E) | Metabolites C, D, and B |
| Rat | 6-hydroxymethyl-MGA (Metabolite C) | Metabolites D and E |
This table summarizes the primary outcomes of in vitro comparative metabolism studies. fao.orgfao.orgfao.org
Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoenzymes)
The biotransformation of MGA, like many steroids, is primarily carried out by the Cytochrome P450 (CYP450) superfamily of enzymes. oaepublish.commsdmanuals.com These enzymes are central to Phase I metabolism, which involves reactions like oxidation. msdmanuals.com
Studies using human recombinant CYP450 isoenzymes have pinpointed CYP3A4 as the principal enzyme responsible for the metabolism of MGA in humans. fao.org Incubations with CYP3A4 produced all the major metabolites observed in human liver microsome studies, with 2β-hydroxy-MGA (Metabolite E) being the most abundant product. fao.org
Other CYP450 isoenzymes, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2D6, were also shown to metabolize MGA, but they predominantly produced 6-hydroxymethyl-MGA (Metabolite C) and only small amounts of Metabolite E. fao.org This indicates that while multiple enzymes can act on MGA, CYP3A4 is the key driver of its primary metabolic pathway in humans. fao.org The hydroxylation of steroids by fungal species is also attributed to the activity of their cytochrome P450 monooxygenases. kaznu.kz
Table 4: Role of Human Cytochrome P450 Isoenzymes in MGA Metabolism
| CYP450 Isoenzyme | Primary Metabolite Produced | Notes |
|---|---|---|
| CYP3A4 | 2β-hydroxy-MGA (Metabolite E) | Considered the primary enzyme for MGA metabolism. |
| CYP1A2 | 6-hydroxymethyl-MGA (Metabolite C) | Minor pathway compared to CYP3A4. |
| CYP2C8 | 6-hydroxymethyl-MGA (Metabolite C) | Minor pathway compared to CYP3A4. |
| CYP2C9 | 6-hydroxymethyl-MGA (Metabolite C) | Minor pathway compared to CYP3A4. |
| CYP2C19 | 6-hydroxymethyl-MGA (Metabolite C) | Minor pathway compared to CYP3A4. |
| CYP2D6 | 6-hydroxymethyl-MGA (Metabolite C) | Minor pathway compared to CYP3A4. |
Data based on research with human recombinant CYP450 isoenzymes. fao.org
Physiological and Endocrine System Research on Melengestrol
Reproductive Endocrine Axis Regulation
Melengestrol acetate (B1210297) (MGA) exerts profound control over the female reproductive cycle by modulating the intricate hormonal cascade of the reproductive endocrine axis. Its primary use in agricultural settings is to control the timing of estrus and ovulation.
The principal mechanism by which this compound acetate prevents ovulation is through the suppression of the preovulatory surge of luteinizing hormone (LH). nih.gov Research in beef heifers has demonstrated that MGA administration effectively blocks this critical LH surge, which is the ultimate trigger for follicle rupture and the release of an ovum. nih.govglowm.com
In a controlled study, none of the heifers treated with MGA exhibited behavioral estrus, an LH surge, or subsequent ovulation, which was confirmed by the absence of a post-ovulatory rise in progesterone (B1679170). In contrast, all control animals displayed a normal cycle with estrus, a distinct LH surge, and evidence of ovulation. nih.gov This inhibition of the LH surge is a key intervention point in the estrous cycle, preventing the final stages of follicular maturation and release. nih.govmerckgroup.com By acting as a progesterone analog, MGA provides strong negative feedback to the endocrine system, preventing the hormonal cascade that leads to ovulation. nih.gov
Table 1: Effect of this compound Acetate (MGA) on Key Ovulatory Events in Beef Heifers
| Parameter | Control Group (n=5) | MGA-Treated Group (n=6) |
|---|---|---|
| Behavioral Estrus | Observed in all animals | Not observed |
| Preovulatory LH Surge | Detected in all animals | Not detected |
| Ovulation (inferred from progesterone levels) | Occurred in all animals | Did not occur |
Data sourced from a study on the effects of MGA on the preovulatory surge of luteinizing hormone. nih.gov
This compound's influence on ovulation is a direct result of its alteration of the Hypothalamic-Pituitary-Gonadal (HPG) axis. This neuroendocrine system operates on a feedback loop where the hypothalamus releases gonadotropin-releasing hormone (GnRH), prompting the pituitary gland to secrete follicle-stimulating hormone (FSH) and LH, which in turn act on the gonads. nih.govwikipedia.orgjackwestin.com
MGA, mimicking the action of endogenous progesterone, exerts a negative feedback effect primarily at the level of the hypothalamus. clinical-laboratory-diagnostics.com This action suppresses the pulsatile release of GnRH. mdpi.com The reduced GnRH stimulation of the anterior pituitary gland leads to insufficient secretion of LH and FSH, thereby preventing the growth of ovarian follicles to a pre-ovulatory state and inhibiting the LH surge necessary for ovulation. nih.govmdpi.com Gonadal steroid hormones play a crucial role in the feedback regulation of hypothalamic GnRH secretion. clinical-laboratory-diagnostics.comresearchgate.net The continuous presence of a potent progestin like MGA effectively holds the HPG axis in a state similar to the luteal phase of the estrous cycle or pregnancy, preventing the cyclical hormonal changes that lead to estrus and ovulation. nih.gov
Table 2: Summary of this compound Acetate (MGA) Effects on the HPG Axis
| HPG Axis Component | Normal Function (Follicular Phase) | Effect of MGA Administration |
|---|---|---|
| Hypothalamus | Pulsatile release of GnRH | Suppression of GnRH release |
| Anterior Pituitary | Surge release of LH in response to estradiol (B170435) | Inhibition of preovulatory LH surge |
| Gonads (Ovaries) | Follicular maturation and ovulation | Prevention of final follicular maturation and ovulation |
Research has also investigated the relationship between this compound acetate and prolactin, a hormone secreted by the anterior pituitary gland. Studies have noted that major adverse effects observed with MGA included an elevated level of serum prolactin. nih.gov This hyperprolactinemia was observed alongside a lack of corpora lutea, indicating suppressed ovulation. nih.gov The increase in prolactin levels is a documented effect, with the resulting hyperprolactinemia presumed to be linked to some of MGA's physiological impacts. nih.gov
A significant body of research has focused on utilizing MGA to synchronize the estrous cycle in cattle, which is critical for the implementation of artificial insemination (AI) programs. iowabeefcenter.orgmsstate.edu MGA-based protocols work by preventing females from entering estrus and ovulating for a set period. msstate.edubeefrepro.org Upon withdrawal of MGA, the suppressed HPG axis rebounds, leading to a synchronized onset of estrus and ovulation among the treated group of animals.
Research has led to the development of various protocols that often combine MGA with other hormones, such as prostaglandin (B15479496) F2α (PG) and GnRH, to improve the precision of synchronization and fertility. iowabeefcenter.orgnih.gov For instance, the MGA-PG protocol involves feeding MGA for a period, followed by an injection of PG to regress the corpus luteum, ensuring all animals begin a new follicular wave from a common physiological state. iowabeefcenter.org However, research has also shown that the fertility in the first estrus immediately following MGA withdrawal can be suboptimal, which has led to protocol refinements where breeding is targeted for the second, more fertile estrus. msstate.edu
Table 3: Comparison of Estrus Synchronization Protocol Outcomes in Beef Cows
| Protocol | Synchrony Rate (42-66h post-PG) | AI Pregnancy Rate (42-66h post-PG) |
|---|---|---|
| 7-11 Synch (MGA-based) | 91% (41/44) | 66% (29/44) |
| Select Synch (GnRH-based) | 69% (31/45) | 40% (18/45) |
Data from a study comparing an MGA-based protocol (7-11 Synch) to a GnRH-based protocol (Select Synch). nih.gov
Metabolic and Somatic Physiological Effects
Beyond its reproductive effects, this compound is known to influence growth and metabolism, leading to its use as a growth promotant in feedlot heifers. fao.org
The effects of this compound acetate on skeletal muscle are complex and have been investigated at the cellular level. In vitro studies using bovine muscle satellite cells, which are muscle precursor cells essential for muscle growth and repair, have yielded specific findings. newprairiepress.orgnih.gov
Contrary to what might be expected from a growth promotant, research has shown that MGA addition to cultured bovine satellite cells results in a dose-dependent decrease in DNA synthesis, indicating a reduction in cell proliferation. newprairiepress.orgnih.gov At certain concentrations, MGA has also been shown to reduce the fusion of these cells into myotubes, a critical step in muscle fiber formation. newprairiepress.org
Table 4: In Vitro Effects of this compound Acetate (MGA) on Bovine Muscle Satellite Cells
| Parameter | MGA Concentration | Observed Effect | Reference |
|---|---|---|---|
| DNA Synthesis | Dose-dependent | Decrease (P<0.05) | newprairiepress.orgnih.gov |
| Cell Differentiation (Fusion %) | 100 μM | Significant reduction (P<0.05) | newprairiepress.org |
| IGF-I mRNA Abundance | 10 nM | Increase (P<0.05) | nih.gov |
| Myogenin mRNA Abundance | 10 nM | No significant effect | nih.gov |
| PPARγ mRNA Level | 10 nM | Increase (P<0.05) | nih.gov |
Adipogenic Differentiation and Lipid Accumulation Research
This compound acetate (MGA) has been observed to influence the process of adipogenic differentiation, the mechanism by which precursor cells develop into mature fat cells (adipocytes), and the subsequent accumulation of lipids. Research using in vitro models has provided insights into the molecular pathways through which MGA exerts these effects. Studies on both bovine and murine cell lines have demonstrated that MGA can promote the expression of key genes necessary for the conversion of cells towards an adipogenic lineage. nih.gov
In a study utilizing muscle-derived cells (MDC) from steers, treatment with MGA led to a significant increase in the messenger RNA (mRNA) levels of crucial adipogenic transcriptional factors. nih.govoup.com Specifically, the relative mRNA levels of CCAAT/enhancer-binding protein beta (C/EBPβ) and peroxisome proliferator-activated receptor gamma (PPARγ) were elevated in MDC cultures treated with MGA compared to control cultures. nih.gov These two transcription factors are known to be master regulators of adipogenesis. oup.com The upregulation of these genes indicates that MGA can stimulate the genetic cascade that drives the development of adipocytes. nih.gov
Visually, this genetic upregulation was correlated with morphological changes in the cells. Cultures of MDCs treated with MGA, in combination with other agents like insulin (B600854) and oleic acid, showed a high distribution of lipid droplets. nih.gov The presence of these multilocular lipid droplets, confirmed by Oil Red O staining, was observed not only in single cells but also within fused, multinucleated myotubes, suggesting that MGA can induce lipid accumulation even in cells that have committed to a muscle lineage. nih.govoup.com This suggests that MGA may induce certain populations of muscle-derived cells to enter the adipogenic pathway. nih.govoup.com Further research has also shown that residues of this compound acetate tend to accumulate significantly in the fat tissue of treated heifers, with concentrations in fat being up to 200-fold higher than in plasma. nih.gov
| Gene | Function in Adipogenesis | Observed Effect of MGA Treatment | Reference |
|---|---|---|---|
| PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) | Master regulator of adipocyte differentiation | Increased mRNA levels (P < 0.05) | nih.gov |
| C/EBPβ (CCAAT/Enhancer-Binding Protein Beta) | Early regulator, induces PPARγ expression | Increased mRNA levels (P < 0.05) | nih.gov |
| Myogenin | Marker for muscle cell differentiation | No significant difference in mRNA levels | nih.gov |
Energy Metabolism Pathways
This compound is known to improve feed efficiency and promote weight gain in heifers, effects that are intrinsically linked to alterations in energy metabolism. fao.org The endocrine mechanism of MGA involves the modulation of several key hormones that regulate the reproductive cycle and have broader impacts on metabolic processes. oup.comnih.gov Research into the physiological effects of MGA has shown that it significantly alters the plasma concentrations of progesterone, estradiol, and luteinizing hormone (LH), thereby influencing the body's metabolic state. nih.gov
Studies in heifers have demonstrated that MGA administration leads to a rapid decrease in plasma progesterone concentrations to basal levels. nih.gov Concurrently, MGA affects the pulsatile secretion of LH; at certain levels, it can cause an increase in mean LH levels and pulse frequency. nih.gov This hormonal shift prevents ovulation and also influences steroidogenesis, leading to changes in estradiol levels. nih.gov Mean plasma estradiol-17β (E2-17β) levels have been observed to increase within a physiological range during MGA treatment, accompanied by numerous acyclic peaks. nih.gov
These alterations in reproductive hormones have a downstream effect on fat metabolism. A notable finding is that MGA treatment can lead to a significant increase in E2-17β residues in fat tissue, with increases of around 300% being reported. nih.gov Estradiol itself can influence lipid metabolism, and its increased presence in adipose tissue suggests a mechanism by which MGA indirectly modulates energy storage and fat deposition. nih.gov By suppressing the energy-demanding processes of the estrous cycle and altering the profile of metabolic hormones, MGA shifts the animal's energy balance towards storage, contributing to the observed improvements in weight gain and feed efficiency. fao.orgnih.gov
| Parameter | Observed Effect of MGA Treatment | Metabolic Implication | Reference |
|---|---|---|---|
| Plasma Progesterone | Dropped to base levels (<0.3 ng/mL) | Suppression of the corpus luteum development and estrous cycle. | nih.gov |
| Luteinizing Hormone (LH) | Increased mean levels and pulse frequency | Inhibition of preovulatory LH surge, altering ovarian steroidogenesis. | oup.comnih.gov |
| Plasma Estradiol-17β | Increased mean levels with acyclic peaks | Modulation of downstream metabolic processes. | nih.gov |
| Estradiol-17β Residues in Fat | Increased by approximately 300% | Suggests a link between hormonal changes and altered lipid metabolism in adipose tissue. | nih.gov |
Immunological and Inflammatory Research on Melengestrol
Modulation of Inflammatory Responses
Melengestrol has demonstrated the ability to modulate inflammatory responses, a characteristic attributed to its glucocorticoid activity. nih.gov Research indicates that its acetate (B1210297) derivative, this compound Acetate (MGA), possesses anti-inflammatory properties. nih.gov This has been a subject of investigation, particularly in veterinary medicine, to understand its potential immunomodulatory effects. nih.gov
In studies involving heifers challenged with the bacterium Mannheimia haemolytica, a key agent in bovine respiratory disease, MGA was investigated for its effects on biological markers of inflammation. nih.govoup.com The hypothesis was that the beneficial effects of MGA observed in some cases might be partly due to its anti-inflammatory properties. oup.com This is supported by the known anti-inflammatory activities of related progestins like progesterone (B1679170), which can reduce the production of certain inflammatory cytokines. oup.com However, the response to MGA can be complex. In one study, heifers fed MGA before a mild M. haemolytica challenge showed a greater susceptibility to infection, with more animals developing pulmonary lesions compared to controls. nih.gov The Scientific Committee for Veterinary Measures relating to Public Health has also noted that immunotoxic effects could be envisaged for this compound, although data was considered inadequate for a full quantitative risk assessment. europa.eu
Effects on Immune Cell Populations and Phenotypes
Research into this compound Acetate (MGA) has revealed specific effects on the circulating populations of various immune cells. In a study where heifers were challenged with Mannheimia haemolytica, those that had been fed MGA exhibited distinct changes in their white blood cell profiles compared to control animals. nih.gov
The MGA-fed group showed greater circulating concentrations of eosinophils. nih.gov Furthermore, following the bacterial challenge, these heifers also had higher concentrations of segmented neutrophils and total white blood cells. nih.gov These findings indicate a direct influence of MGA on the composition of immune cell populations during an inflammatory event.
| Immune Cell Type | Observed Effect in MGA-Fed Group |
|---|---|
| Eosinophils | Greater circulating concentrations |
| Segmented Neutrophils | Elevated post-challenge concentrations |
| White Blood Cells (Total) | Elevated post-challenge concentrations |
Cytokine and Inflammatory Mediator Regulation
This compound and its derivatives have been shown to regulate key signaling molecules in the inflammatory cascade, including cytokines and other inflammatory mediators. researchgate.netresearchgate.net Research has demonstrated that this compound Acetate (MGA) and its metabolites can inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). researchgate.netresearchgate.net This is significant as bacterial components, such as the leukotoxin and lipopolysaccharide (LPS) from M. haemolytica, are known to stimulate the production of inflammatory cytokines like TNF-α and Interleukin-1 (IL-1) in immune cells. oup.com The ability of related steroids like progesterone to reduce TNF-α production further supports the anti-inflammatory potential of MGA. oup.com
T-Cell Proliferation Inhibitory Activities
A significant area of immunological research on this compound has focused on its effects on T-lymphocytes (T-cells), which are crucial for cell-mediated immunity. Studies have consistently shown that this compound Acetate (MGA) and its microbially biotransformed metabolites possess potent T-cell proliferation inhibitory activities. nih.govresearchgate.netkaznu.kznih.gov
In various in vitro assays, MGA and its derivatives were assessed for their ability to suppress the proliferation of T-cells. kaznu.kz The parent compound, MGA, exhibited a strong inhibitory effect. kaznu.kznih.gov Furthermore, several of its metabolites also demonstrated potent inhibitory activities, with some being even more effective than the parent compound. kaznu.kznih.gov For instance, one study found that MGA and one of its metabolites had a six-fold more potent T-cell proliferation inhibitory activity compared to the standard anti-inflammatory drug, prednisolone. nih.gov This potent immunosuppressant effect on T-cells highlights a key mechanism of this compound's immunomodulatory action. nih.govresearchgate.net
| Compound | IC₅₀ (µM) | Potency Note |
|---|---|---|
| This compound Acetate (MGA) (1) | 2.77 ± 0.08 | Potent |
| Metabolite 2 | 2.78 ± 0.07 | Potent |
| Metabolite 3 | 29.9 ± 0.09 | Moderate |
| Metabolite 4 | 2.74 ± 0.1 | Potent |
| Metabolite 5 | < 2 | Potent |
| Prednisolone (Standard) | 9.73 ± 0.08 | Standard Reference |
Toxicological Assessments and Safety Profile Investigations
Genotoxicity Evaluations
Melengestrol acetate (B1210297) has been subjected to a comprehensive range of in vitro and in vivo genotoxicity assays. nih.govdigicomst.ie These studies, which include bacterial and mammalian cellular gene mutation assays, an unscheduled DNA synthesis assay, and a micronucleus test in mice, have consistently shown that this compound acetate is not genotoxic. nih.govdigicomst.ie Based on these findings, regulatory bodies have concluded that this compound acetate does not pose a genotoxic risk to human health. nih.govnih.govfsc.go.jp
Some studies have noted that commercial this compound acetate may contain impurities that can cause apoptosis in cell cultures. researchgate.net However, purified this compound acetate itself has tested negative for inducing direct DNA interactions, micronuclei in vivo, and mammalian cell mutagenicity. kirbyagri.com
Carcinogenicity Studies and Mechanistic Insights
A notable finding from carcinogenicity studies is the increased incidence of mammary gland tumors in C3Han/f mice. nih.govnih.govfsc.go.jp However, this effect is believed to be secondary to hormonal changes rather than a direct carcinogenic action of the compound. nih.govnih.govfsc.go.jp
Hyperprolactinemia-Induced Tumorigenesis
The development of mammary tumors in mice treated with this compound is strongly linked to its ability to induce hyperprolactinemia, an excess of the hormone prolactin in the blood. nih.govnih.govfsc.go.jp this compound acetate administration has been shown to increase serum prolactin concentrations in mice. tandfonline.comtandfonline.com This elevated prolactin level is considered the primary driver of the observed increase in mammary gland tumors. nih.govnih.govfsc.go.jp Experiments using a prolactin inhibitor have supported this hypothesis, suggesting that the tumorigenesis is not a direct effect of this compound. nih.govnih.govfsc.go.jp Hyperprolactinemia is a known factor in the development of mammary tumors in rodents, and prolactin receptor is overexpressed in a high percentage of breast cancers. nih.govtoxpath.org
Reproductive Toxicology and Fertility Impact Studies
Reproductive toxicity refers to the potential of a substance to adversely affect fertility in both males and females, as well as the development of offspring. wikipedia.org Studies on this compound have revealed effects on the female reproductive system.
Effects on Female Reproductive Performance
In various animal species, this compound has been shown to block ovulation and disrupt the menstrual or estrous cycle. tandfonline.comtandfonline.comupm.edu.my In female animals, observed reproductive and developmental toxicity includes inhibitions of estrus and ovulation, as well as dystocia (difficult birth). nih.govnih.govfsc.go.jp In beagle dogs, orally administered this compound acetate led to impaired pregnancy, parturition difficulties, and a higher rate of pup loss. nih.govdigicomst.ie Studies in monkeys have also demonstrated effects on the menstrual cycle and ovulation. nih.govnih.gov
Table 1: Effects of this compound on Female Reproductive Performance in Animal Studies
| Species | Effect |
| Various | Block of ovulation and the menstrual or estrous cycle. tandfonline.comtandfonline.comupm.edu.my |
| Various | Inhibition of estrus and ovulation, dystocia. nih.govnih.govfsc.go.jp |
| Beagle Dogs | Impaired pregnancy, parturition difficulties, greater pup loss. nih.govdigicomst.ie |
| Monkeys | Alterations in the menstrual cycle, suppression of ovulation. nih.govnih.gov |
Developmental Toxicity Research and Teratogenic Potential
Developmental toxicity encompasses adverse effects on the developing organism, which can include malformations, growth retardation, and functional deficits. researchgate.netbirthdefectsresearch.org A teratogen is an agent that can cause birth defects. nih.gov
Malformation Induction and Associated Hormonal Actions
Developmental toxicity studies in rabbits have shown that this compound can induce malformations. nih.govnih.govfsc.go.jp Observed malformations include cleft palate, clubfoot, umbilical hernia, and defective skeletal ossification. nih.govnih.govfsc.go.jp These effects are thought to be linked to the corticosteroidal (glucocorticoid) activity of this compound. nih.govnih.govfsc.go.jp In rats, studies have also indicated fetotoxicity and teratogenic effects at certain doses. kirbyagri.com
Table 2: Developmental and Teratogenic Effects of this compound in Animal Studies
| Species | Observed Malformations/Effects | Presumed Mechanism |
| Rabbits | Cleft palate, clubfoot, umbilical hernia, defective skeletal ossification. nih.govnih.govfsc.go.jp | Corticosteroidal (glucocorticoid) action. nih.govnih.govfsc.go.jp |
| Rats | Fetotoxicity, teratogenic effects. kirbyagri.com | Not specified. |
Environmental Fate and Ecotoxicological Impact Studies of Melengestrol
Environmental Distribution and Persistence
The introduction of melengestrol into the environment primarily occurs through the excreta of treated animals. nih.gov Its subsequent distribution and persistence in various environmental compartments, such as soil and water, are influenced by several factors, including degradation processes.
Following administration to cattle, this compound acetate (B1210297) is metabolized and excreted. Studies have focused on tracking the residues and degradation of MGA in both solid dung and liquid manure. nih.gov In one study, cattle were administered MGA over an 8-week period. nih.gov The resulting solid dung and liquid manure were collected and stored for 4.5 and 5.5 months, respectively, before being applied to maize fields. nih.gov
Initial concentrations of MGA in the dung hill ranged from 0.3 to 8 ng/g. nih.govnih.gov After the storage period, levels of up to 6 ng/g of MGA were still detectable. nih.govnih.gov When this manure was applied to agricultural fields, MGA was found to be persistent in the soil. nih.gov In fact, MGA was detectable in soil samples throughout the entire cultivation period, indicating its potential for long-term presence in terrestrial ecosystems. nih.govnih.gov This persistence suggests that MGA has a tendency to be absorbed by soil and sediments, where it can bioaccumulate. nih.gov The hydrophobic nature of steroid hormones like MGA contributes to their resistance to biodegradation. nih.gov
A study examining the fate of MGA in soil found that its degradation can be influenced by factors such as the presence of other compounds. For instance, the degradation of MGA was observed in soil, and this process can be affected by the co-application of other substances. ohiolink.edu
Table 1: this compound (MGA) Residues in Animal Excreta and Soil
| Sample Type | Initial Concentration (ng/g) | Concentration After Storage (ng/g) | Persistence in Soil |
|---|
The persistence of this compound in soil creates a potential pathway for its entry into aquatic environments through runoff from agricultural lands where manure from treated cattle has been applied. researchgate.netcolab.ws The presence of steroid hormones, including synthetic ones like MGA, in surface waters is a growing concern due to their potential to disrupt aquatic ecosystems. nih.govmdpi.com
While specific concentrations of MGA in various water bodies are not extensively documented in the provided search results, the general presence of hormones from agricultural sources in surface and groundwater has been noted. colab.ws The discharge from concentrated animal feeding operations (CAFOs) is a significant source of these hormones. colab.ws These compounds can cause notable biological reactions even at very low concentrations. colab.ws The continuous discharge of such compounds from sources like incompletely biodegraded sewage waste and wastewater treatment plants further contributes to their presence in aquatic ecosystems. ugal.ro
The detection of various steroid hormones in river and pond sediments, with concentrations ranging from nanograms per gram (ng/g), highlights the potential for these compounds to accumulate in aquatic systems. mdpi.com Although direct data on MGA concentrations in surface water is limited in the provided results, the persistence of MGA in soil and the known transport mechanisms from agricultural land to water bodies suggest a high potential for its presence in these environments. researchgate.netnih.govnih.gov
Ecotoxicological Effects on Aquatic Organisms
The introduction of this compound into aquatic environments raises concerns about its potential toxic effects on a variety of organisms, particularly its role as an endocrine-disrupting chemical.
This compound acetate is recognized for its potential endocrine-disrupting activity. researchgate.netnih.gov As a synthetic progestin, it can interfere with the hormonal systems of aquatic organisms, potentially leading to adverse reproductive and developmental effects. researchgate.netwrc.org.za The presence of such hormonally active compounds in aquatic ecosystems, even at low concentrations, can lead to significant biological responses. colab.ws
Studies have shown that effluent from cattle feedlots, which can contain MGA, can have potent androgenic effects and alter the reproductive biology of fish. nih.gov For example, wild fathead minnows exposed to feedlot effluent exhibited demasculinization in males (lower testosterone (B1683101) synthesis, altered head shape, and smaller testes) and defeminization in females (decreased estrogen to androgen ratio). nih.gov While this study did not isolate MGA as the sole causative agent, it highlights the endocrine-disrupting potential of complex mixtures of hormones originating from such agricultural operations. nih.gov The potential for MGA to contribute to these effects is significant, given its known progestogenic activity. researchgate.net
The broader issue of endocrine-disrupting chemicals (EDCs) in the aquatic environment is a major concern, as they can interfere with normal hormonal processes and are suspected of being involved in various diseases in both wildlife and humans. mdpi.com
Specific studies have investigated the toxicity of this compound acetate to various aquatic indicator species.
For amphibians, one study on Xenopus laevis (African clawed frog) tadpoles exposed to 100 ng/L of MGA showed a reduction in both body mass and snout-vent length. researchgate.net This indicates that even at environmentally relevant concentrations, MGA can have a negative impact on the growth and development of amphibians. researchgate.net
Invertebrates are also susceptible to the toxic effects of MGA. In acute aqueous tests, MGA was found to be toxic to the glochidia (larval stage) of the freshwater mussel Lampsilis siliquoidea at a concentration of 4 mg/L. nih.govresearchgate.net Chronic sediment tests have shown that mayflies (Hexagenia spp.) are particularly sensitive to MGA. nih.govresearchgate.netcanada.ca Significant effects on mayfly growth were observed at a concentration of 37 mg/kg in sediment. nih.govresearchgate.net The chronic value (ChV), which is the geometric mean of the Lowest Observed Effect Concentration (LOEC) and the No Observed Effect Concentration (NOEC), for mayflies was determined to be 21 mg/kg. nih.govresearchgate.net
Chronic toxicity tests were also conducted on the amphipod Hyalella azteca. canada.ca These tests assessed survival, growth, reproduction, and sex ratio following a 42-day exposure to MGA in sediment. canada.ca While the specific results for Hyalella azteca are not detailed in the provided snippets, the inclusion of this species in toxicity testing highlights the broad range of aquatic invertebrates that could be affected by MGA contamination. canada.ca
Table 2: Ecotoxicological Effects of this compound (MGA) on Indicator Species
| Species | Life Stage | Exposure Type | Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Xenopus laevis (African clawed frog) | Tadpole | Aqueous | 100 ng/L | Reduction in body mass and snout-vent length | researchgate.net |
| Lampsilis siliquoidea (Freshwater mussel) | Glochidia | Acute Aqueous | 4 mg/L | Acutely toxic | nih.govresearchgate.net |
| Hexagenia spp. (Mayfly) | N/A | Chronic Sediment | 37 mg/kg | Significant growth effects | nih.govresearchgate.net |
Advanced Analytical Methodologies for Melengestrol Quantification and Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the analysis of MGA and other gestagens. nih.gov This preference is due to its high sensitivity and selectivity, which allow for the detection and quantification of these compounds without the need for derivatization. nih.gov
LC-MS/MS methods have been developed and validated for the quantification of MGA residues in bovine fat and liver tissues. fao.org A common approach involves dissolving and extracting a sample, followed by partitioning into a solvent like acetonitrile (B52724) and further purification using solid-phase extraction. fao.org The MGA residue concentration is then measured by gradient reverse-phase HPLC with mass spectrometric detection, typically using positive-mode electrospray ionization. fao.org To ensure accuracy, an internal standard, such as trideuterated MGA (d3MGA), is often utilized. fao.org The mass spectrometer is set to monitor specific precursor-product ion pairs, a technique known as multiple reaction monitoring (MRM), which enhances the specificity of the analysis. researchgate.net
Recent advancements have focused on simplifying and accelerating the sample preparation process for LC-MS/MS analysis. For instance, a streamlined method for analyzing MGA in kidney fat was developed to reduce the lengthy ~6.5-hour sample preparation time of conventional methods, which often include multiple clean-up steps like solid-phase extraction. nih.govacs.org Furthermore, the integration of techniques like high-field asymmetric waveform ion mobility spectrometry (FAIMS) with LC-MS has shown promise in reducing chemical background noise, thereby significantly lowering the limits of detection for MGA in complex matrices like liver. nih.gov
Table 1: Performance of a Validated LC-MS/MS Method for Gestagens in Animal Fat Tissue
| Analyte | Decision Limit (CCα) (ng/g) | Detection Capability (CCβ) (ng/g) | Recovery Range (%) |
|---|---|---|---|
| Melengestrol Acetate (B1210297) | 0.3 - 1.7 | <2 | 80 - 105 |
| Altrenogest | 0.3 - 1.7 | <2 | 80 - 105 |
| Medroxyprogesterone Acetate | 0.3 - 1.7 | <2 | 80 - 105 |
| Megestrol Acetate | 0.3 - 1.7 | <2 | 80 - 105 |
| Acetoxyprogesterone | 0.3 - 1.7 | <2 | 80 - 105 |
| Chlormadinone Acetate | 0.3 - 1.7 | <2 | 80 - 105 |
This table is based on data for a method validated according to Decision 2002/657/EC for the determination of six steroids with gestagenic action in animal fat tissue. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is another powerful technique for the analysis of anabolic steroids, including MGA, in various products. waters.com While LC-MS/MS is often preferred for gestagen analysis due to the lack of a need for derivatization, GC-MS/MS offers high sensitivity and specificity, particularly for multi-residue analysis. nih.govwaters.com
For the analysis of MGA and its metabolites in environmental matrices like water and soil, a GC-MS/MS method utilizing N-methyl-N-(trimethylsilyl)trifluoro-acetamide-iodine (MSTFA-I2) derivatization has been developed. washington.eduresearchgate.net This derivatization step is crucial for making the steroid compounds sufficiently volatile for GC analysis. washington.edu While this method has shown quantitative results for other steroid metabolites, the detection of this compound has been primarily qualitative. washington.eduresearchgate.net
GC-MS is also used as a confirmatory method in conjunction with screening methods like immunoassays. tandfonline.com The combination of a sensitive screening method with the high specificity of GC-MS provides a robust system for the detection of MGA residues.
Table 2: Comparison of Analytical Techniques for this compound Acetate (MGA) Detection
| Technique | Sample Matrix | Derivatization Required | Key Features |
|---|---|---|---|
| LC-MS/MS | Bovine fat, liver, milk | No | High sensitivity and selectivity, preferred for gestagen analysis. nih.govfao.org |
| GC-MS/MS | Meat products, environmental matrices | Yes (e.g., MSTFA-I2) | High sensitivity and specificity, suitable for multi-residue analysis. waters.comwashington.edu |
Immunoassays (e.g., Enzyme Immunoassay) for Residue Detection
Immunoassays, particularly enzyme immunoassays (EIA), serve as sensitive screening methods for the detection of MGA residues. fao.orgtandfonline.com These assays are based on the principle of competitive binding, where the MGA in a sample competes with a labeled MGA for a limited number of antibody binding sites. tandfonline.combiotica.gr
A sensitive competitive microtitration plate EIA has been developed for the determination of MGA in adipose and muscle tissues. fao.orgtandfonline.com This method involves extraction of the sample with a solvent like petroleum ether, followed by purification on octadecyl-silica cartridges. fao.orgtandfonline.com The assay has demonstrated low limits of detection (LOD), for example, 0.4 µg/kg in fat and 0.05 µg/kg in muscle, which are well below the established maximum residue limits (MRLs). fao.org The effectiveness of this screening method has been confirmed through direct comparison with GC-MS and LC-MS methods. fao.orgtandfonline.com
Commercially available EIA kits, such as RIDASCREEN® Melengestrolacetat, provide a quantitative analysis of MGA in bovine perirenal fat and muscle meat. biotica.gr These kits are designed to meet regulatory demands and are suitable for monitoring meat products. biotica.gr While immunoassays are excellent for screening a large number of samples, positive results are typically confirmed by more specific methods like LC-MS/MS or GC-MS/MS. fao.orgtandfonline.com
Extraction and Purification Techniques (e.g., Solid Phase Extraction, Supercritical Fluid Extraction)
The effective extraction and purification of MGA from complex matrices is a critical step prior to instrumental analysis. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of MGA from sample extracts. sigmaaldrich.comresearchgate.netnih.gov Various SPE sorbents, such as octadecyl-silica (C18) and alumina, are employed to remove interfering substances and isolate the analyte of interest. fao.orgresearchgate.net For instance, in the analysis of MGA in bovine fat, a 10% ethyl acetate/hexane extraction is followed by partitioning into acetonitrile and further purification on an SPE cartridge. fao.org
Radiometric Techniques and Isotope-Dilution Mass Spectrometry in Metabolic Studies
Radiometric techniques have been instrumental in studying the metabolism of MGA. fao.org In these studies, animals are administered radiolabeled MGA, and the distribution and nature of the radioactive residues in tissues and excreta are investigated. nih.gov However, due to the low concentrations of metabolites in tissues from cattle fed with MGA, in vitro systems are often used to generate and characterize metabolites. fao.org These systems include hepatic microsomes, hepatic S9 fractions, and liver slices from beef heifers. fao.org The metabolites produced in these systems are then separated by techniques like semi-preparative HPLC and characterized by HPLC, HPLC-MS, and nuclear magnetic resonance (NMR). fao.org
Isotope-dilution mass spectrometry (IDMS) is a definitive analytical method that provides a high level of accuracy and precision in quantification. dss.go.thdubudisk.com In the context of MGA analysis, a trideuterated MGA (d3-MGA) is commonly used as an internal standard in LC-MS/MS methods. fao.org This isotope-labeled standard closely mimics the behavior of the native MGA during extraction, cleanup, and ionization, thereby compensating for any losses or variations in the analytical process and ensuring more accurate quantification. fao.orgwashington.edu Exact-matching double isotope dilution mass spectrometry represents a primary ratio method of measurement used for certifying reference materials. dubudisk.com
Advanced Research Models and Methodologies in Melengestrol Studies
In Vitro Cell Culture Models
In vitro cell culture models are indispensable tools for investigating the direct cellular and molecular effects of MGA, providing a controlled environment to study specific biological processes without the complexities of a whole organism.
MCF-7 Cells: The human breast cancer cell line, MCF-7, which possesses receptors for estrogens, androgens, progesterone (B1679170), and glucocorticoids, serves as a valuable model for studying the hormonal activities of compounds like MGA. nih.gov Research has utilized MCF-7 cells to determine the relative binding affinity of the progesterone receptor for MGA and other progestins. nih.gov Studies have shown that the progesterone receptor has a greater affinity for MGA than for progesterone. nih.gov MCF-7 cells are also used as a bioassay to detect estrogenic and anti-estrogenic activities. nih.gov While progesterone did not promote cellular proliferation, certain concentrations of MGA were found to increase MCF-7 cell proliferation. nih.gov This MGA-induced proliferation could be reduced by an estradiol (B170435) antagonist, suggesting some estrogenic activity. nih.gov However, MGA did not demonstrate anti-estrogenic activity in this cell line. nih.gov
C2C12 Myoblasts: The C2C12 mouse myoblast cell line is a well-established model for studying myogenesis, the formation of muscular tissue. nih.govfrontiersin.org In studies investigating the effects of MGA, C2C12 cells have been used to explore its impact on muscle cell proliferation and differentiation. nih.govoup.com Research has shown that MGA treatment can influence the expression of genes related to both muscle development and adipogenesis in C2C12 cells. nih.gov For instance, treatment with MGA has been observed to increase the mRNA levels of myogenin, a key myogenic regulatory factor. nih.gov Conversely, MGA has also been shown to increase the levels of C/EBPβ, a transcription factor involved in adipogenesis, in C2C12 myoblasts. nih.gov These findings suggest that MGA may have a role in the lineage commitment of muscle precursor cells.
3T3-L1 Preadipocytes: The 3T3-L1 cell line, derived from mouse embryos, is a classic and widely used model for studying adipogenesis, the process of cell differentiation into adipocytes or fat cells. nih.govfrontiersin.org In the context of MGA research, 3T3-L1 cells have been employed to investigate the compound's potential to promote the development of fat cells. nih.gov Studies have shown that MGA treatment can enhance the expression of adipogenic genes in these cells. nih.gov For example, MGA has been observed to increase the levels of C/EBPβ, a key regulator of adipogenesis, in 3T3-L1 preadipocytes. nih.gov This suggests a potential mechanism by which MGA could influence body composition by promoting the formation of adipose tissue.
Satellite Cells: Satellite cells are adult muscle stem cells responsible for postnatal muscle growth and regeneration. nih.gov In vitro cultures of bovine satellite cells have been instrumental in understanding the direct effects of MGA on skeletal muscle. newprairiepress.orgnewprairiepress.org Research has demonstrated that MGA can directly impact the proliferation and differentiation of these cells. nih.govnewprairiepress.org Studies using [3H]-thymidine incorporation have shown that MGA can cause a dose-dependent decrease in DNA synthesis, indicating a reduction in satellite cell proliferation. nih.govnewprairiepress.orgnewprairiepress.org Furthermore, high concentrations of MGA have been found to significantly reduce the fusion of satellite cells into myotubes, a critical step in muscle fiber formation. newprairiepress.org These findings suggest that MGA may directly modulate muscle growth by altering the behavior of its resident stem cell population. newprairiepress.org
| Cell Line | Organism | Cell Type | Key Research Focus with this compound | Selected Findings |
|---|---|---|---|---|
| MCF-7 | Human | Breast Cancer | Receptor binding affinity, estrogenic/anti-estrogenic activity | Progesterone receptor has a higher affinity for MGA than progesterone; MGA can induce cell proliferation. nih.gov |
| C2C12 | Mouse | Myoblast | Myogenesis and adipogenesis | MGA can increase myogenin and C/EBPβ mRNA levels, suggesting a role in both muscle and fat development. nih.govnih.gov |
| 3T3-L1 | Mouse | Preadipocyte | Adipogenesis | MGA can increase C/EBPβ levels, promoting differentiation into adipocytes. nih.gov |
| Satellite Cells | Bovine | Muscle Stem Cell | Muscle proliferation and differentiation | MGA can decrease DNA synthesis and reduce myotube formation. nih.govnewprairiepress.orgnewprairiepress.org |
In Vivo Animal Models
Mice and Rats: Rodent models, such as mice and rats, are frequently used in toxicological and pharmacological studies of MGA. fsc.go.jpinchem.org These models have been employed to investigate the hormonal activity and potential carcinogenicity of MGA. tandfonline.com For instance, studies in C3H An/f mice have examined the long-term effects of MGA on mammary tumor development. tandfonline.com Research has also utilized rats to establish pharmacokinetic data for MGA, which can then be used in modeling to predict human exposure. nih.gov
Rabbits: Rabbits have been used in reproductive and developmental toxicity studies of MGA. fsc.go.jp These studies are critical for assessing the potential effects of the compound on female reproduction and fetal development.
Monkeys: Non-human primates, such as rhesus and cynomolgus monkeys, serve as important models for understanding the hormonal effects of MGA in a species more closely related to humans. fsc.go.jptandfonline.com Studies in monkeys have investigated the dose-dependent effects of MGA on the menstrual cycle and ovulation. tandfonline.com
Cattle: As the primary target species for its application as a growth promotant and for estrus synchronization, cattle are the most relevant in vivo model for MGA research. researchgate.netcdnsciencepub.comnih.gov Extensive research in beef heifers and cows has focused on optimizing MGA-based protocols for estrus synchronization to improve the efficiency of artificial insemination programs. nih.govnih.gov Studies have also investigated the effects of MGA on growth performance, feed efficiency, and carcass characteristics in feedlot heifers. oup.com Furthermore, research in cattle has explored the mechanisms by which MGA influences reproductive function, including its effects on follicular development and ovulation. researchgate.net
| Animal Model | Key Research Area | Example of Research Focus |
|---|---|---|
| Mice | Toxicology, Carcinogenicity, Pharmacokinetics | Long-term studies on mammary tumor development; pharmacokinetic data for human exposure modeling. tandfonline.comnih.gov |
| Rats | Toxicology, Pharmacokinetics | Establishing pharmacokinetic profiles to support human risk assessment. nih.gov |
| Rabbits | Reproductive and Developmental Toxicity | Assessing effects on female reproduction and fetal development. fsc.go.jp |
| Monkeys | Hormonal Effects | Investigating dose-dependent effects on the menstrual cycle and ovulation. fsc.go.jptandfonline.com |
| Cattle | Reproductive Management, Growth Performance | Optimizing estrus synchronization protocols; evaluating effects on growth and feed efficiency. researchgate.netcdnsciencepub.comnih.gov |
Physiologically Based Pharmacokinetic (PBPK) Modeling
Physiologically based pharmacokinetic (PBPK) modeling is a computational approach used to simulate the absorption, distribution, metabolism, and excretion (ADME) of substances in the body. wikipedia.org In the context of MGA, PBPK models have been developed to extrapolate pharmacokinetic data from animal studies to predict plasma concentrations in humans. nih.gov These models integrate data from in vitro experiments, such as metabolism studies in human and rodent liver microsomes, with in vivo data from animals like mice and rats. nih.gov By using species-specific allometric scaling factors, PBPK modeling can help in estimating human biomonitoring equivalents from animal data. nih.gov This approach is valuable for risk assessment and for simulating human plasma concentrations resulting from low-dose exposure to MGA. nih.gov Simplified PBPK models, combined with experimental data, have proven useful, with the potential for more comprehensive, full PBPK modeling in the future. nih.gov
Reporter Gene Assays for Receptor Activation
Reporter gene assays are powerful in vitro tools used to quantify the functional activity of a compound at a specific receptor. promega.ro These assays typically involve genetically engineering cells to express a receptor of interest along with a reporter gene (such as luciferase) that is linked to a hormone response element. fao.org When the compound binds to and activates the receptor, it triggers the expression of the reporter gene, producing a measurable signal.
In MGA research, reporter gene assays have been used to determine the activity of MGA and its metabolites as agonists for various human steroid hormone receptors, including the progesterone receptor (PR), glucocorticoid receptor (GR), androgen receptor (AR), and estrogen receptor α (ERα). fao.orgfao.org These studies have shown that MGA and its metabolites primarily function as progestogens, with some secondary glucocorticoid activity. fao.org At physiologically relevant concentrations, no significant activity was observed at the androgen or estrogen receptors. fao.org Such assays are crucial for understanding the steroid receptor specificity of MGA and for determining the relative bioactivity of its various metabolites. fao.org For instance, these assays have been used to compare the potency of MGA metabolites, identifying Metabolite E as the most potent among them. fao.org
Future Research Directions and Unaddressed Areas in Melengestrol Science
Comprehensive Characterization of Unidentified Metabolites and Their Bioactivity
The metabolic fate of Melengestrol in target animals and the environment is not fully understood. While some primary metabolites have been identified, a comprehensive characterization of all metabolic products, particularly those that may retain or possess altered biological activity, is lacking.
Future research should focus on:
Advanced Analytical Techniques: Employing high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify novel MGA metabolites in various biological matrices, including animal tissues, excreta, and environmental samples.
Bioactivity Screening: Developing and utilizing in vitro and in vivo bioassays to assess the endocrine-disrupting potential and other biological activities of identified metabolites. This is crucial as metabolites may have different receptor binding affinities and potencies compared to the parent compound.
Metabolic Pathway Elucidation: Conducting detailed studies to map the metabolic pathways of MGA in different species and environmental compartments. This knowledge is essential for predicting the formation and persistence of bioactive metabolites.
Long-Term Ecological and Health Impact Assessments of Environmental Exposure
The release of MGA and its metabolites into the environment through animal waste raises concerns about potential long-term ecological and health impacts. Current knowledge on the chronic effects of low-level environmental exposure is limited.
Key areas for future investigation include:
Aquatic Ecosystems: Studying the effects of MGA on the reproductive health and development of aquatic organisms, particularly fish and amphibians, which are highly sensitive to endocrine-disrupting compounds.
Soil and Terrestrial Ecosystems: Assessing the persistence, bioavailability, and ecotoxicity of MGA in soil, as well as its potential to impact soil microbial communities and terrestrial invertebrates.
Human Health: Investigating the potential for human exposure through contaminated water sources and the food chain, and evaluating the long-term health consequences of such exposure, particularly for vulnerable populations.
Advanced Mechanistic Elucidation of Endocrine and Immune Modulations
While it is known that MGA exerts its effects primarily through interaction with the progesterone (B1679170) receptor, the full spectrum of its endocrine and immune modulatory actions at the molecular level is not completely clear.
Future research should aim to:
Receptor Cross-Talk: Investigating the potential for MGA to interact with other steroid hormone receptors, such as the androgen, estrogen, and glucocorticoid receptors, and elucidating the downstream signaling pathways.
Immunomodulatory Effects: Exploring the mechanisms by which MGA influences immune function, including its effects on cytokine production, immune cell populations, and inflammatory responses.
Genomic and Non-Genomic Actions: Differentiating between the genomic (gene-regulating) and non-genomic (rapid, membrane-mediated) effects of MGA to gain a more complete understanding of its biological activities.
Integrated Multi-Omics Approaches in this compound Research
The advent of "omics" technologies provides powerful tools for a systems-level understanding of the biological effects of MGA. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can offer unprecedented insights into its mechanisms of action and potential impacts.
Future directions include:
Transcriptomic Analysis: Using RNA sequencing to identify genes and signaling pathways that are altered by MGA exposure in target tissues and non-target organisms.
Proteomic Profiling: Employing mass spectrometry-based proteomics to characterize changes in protein expression and post-translational modifications in response to MGA.
Metabolomic Studies: Utilizing metabolomics to identify endogenous metabolites and metabolic pathways that are perturbed by MGA, providing a functional readout of its physiological effects.
Development of Novel Analytical Approaches for Environmental Monitoring
Effective monitoring of MGA and its bioactive metabolites in complex environmental matrices is essential for assessing exposure levels and implementing mitigation strategies. There is a need for more sensitive, rapid, and cost-effective analytical methods.
Priorities for future development include:
Biosensors: Creating and validating biosensor-based technologies for the real-time or near-real-time detection of MGA in water and soil.
Passive Sampling Techniques: Developing and deploying passive samplers for the time-integrated monitoring of MGA in aquatic environments.
High-Throughput Methods: Establishing high-throughput analytical workflows to process large numbers of environmental samples efficiently and cost-effectively.
Refinement of Risk Assessment Frameworks for Environmental Endocrine Disruptors
The current frameworks for assessing the environmental risks of endocrine-disrupting compounds like MGA may not fully capture the complexities of their effects, particularly at low concentrations and in mixtures.
Future efforts should focus on:
Mixture Toxicity: Developing and applying models to predict the combined effects of MGA with other environmental contaminants.
Low-Dose Effects: Incorporating non-monotonic dose-response relationships and other low-dose effects into risk assessment paradigms.
Ecological Relevance: Ensuring that risk assessments are based on ecologically relevant endpoints and consider the sensitivities of different species and life stages.
Q & A
Basic: What are the established experimental protocols for administering Melengestrol Acetate (MGA) in bovine estrus synchronization studies?
Answer:
Standard protocols involve oral administration of MGA at 0.5 mg/head/day for 14 days, followed by prostaglandin F2α (PGF2α) injection 17–19 days post-MGA withdrawal to synchronize estrus. This method, validated by Patterson et al. (1989; 1995), achieves ~80% estrus detection within 5 days post-PGF2α. Key parameters include:
- Dosage consistency : Ensure uniform feed intake to avoid under/over-dosing.
- Timing : Administer PGF2α during luteal phase (Days 5–16 of the estrous cycle) for optimal response.
- Control groups : Include untreated cohorts to assess baseline reproductive efficiency .
Advanced: How can researchers design factorial experiments to evaluate synergistic effects of MGA and GnRH on ovulation timing in postpartum cows?
Answer:
A 2×2 factorial design is recommended:
- Factor 1 : MGA (0.5 mg/day for 14 days vs. control).
- Factor 2 : GnRH (100 µg intramuscular at specific intervals post-MGA withdrawal).
Key considerations : - Randomization : Assign cows to treatment groups based on parity and body condition score.
- Outcome metrics : Measure intervals to ovulation (ultrasound), progesterone levels (ELISA), and conception rates.
- Statistical analysis : Use mixed-effects models to account for herd-level variability. Refer to Patterson et al. (1995) for baseline fecundity data under MGA+PGF2α protocols .
Basic: What statistical methods are appropriate for analyzing conception rate data in MGA trials?
Answer:
- Chi-square tests : Compare conception rates between treated and control groups.
- ANOVA : Assess continuous outcomes (e.g., progesterone levels) across multiple time points.
- Logistic regression : Model binary outcomes (pregnancy success) with covariates like age, lactation status, and body weight.
Ensure sample sizes ≥30 per group to meet normality assumptions. For longitudinal data, repeated-measures ANOVA or survival analysis (e.g., Kaplan-Meier) is advised .
Advanced: How can researchers resolve contradictions in fecundity outcomes when combining MGA with GnRH across heterogeneous bovine populations?
Answer:
- Stratified analysis : Group data by breed, parity, or metabolic status to identify confounding variables.
- Meta-analysis : Aggregate results from studies like Patterson et al. (1995) and later trials (e.g., heat-stressed populations) to quantify effect-size heterogeneity.
- Mechanistic modeling : Use pharmacokinetic/pharmacodynamic (PK/PD) models to predict MGA-GnRH interactions under varying physiological conditions. Discrepancies may arise from differences in GnRH receptor density or metabolic clearance rates .
Basic: What ethical considerations are critical in MGA trials involving livestock?
Answer:
- Animal welfare compliance : Follow institutional guidelines (e.g., AVMA) for hormonal interventions, ensuring minimal stress during handling.
- Informed consent : Document herd owner agreements for experimental participation.
- Data transparency : Report adverse events (e.g., ovarian cysts) and deviations from protocols. Reference FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with ethical review boards .
Advanced: What methodologies optimize MGA dosage in heat-stressed cattle to mitigate reduced reproductive efficiency?
Answer:
- Controlled environment trials : Use climate-controlled barns to simulate heat stress (Temperature-Humidity Index ≥72).
- Dose titration : Test MGA doses from 0.3–0.7 mg/day, monitoring core body temperature and cortisol levels.
- Physiological endpoints : Measure follicular growth (ultrasound) and luteinizing hormone (LH) pulsatility.
Patterson et al. (1995) observed reduced conception rates under stress, suggesting adjuvant antioxidants (e.g., vitamin E) may enhance MGA efficacy in such conditions .
Basic: How should researchers document MGA trial protocols for reproducibility?
Answer:
- Detailed methods : Specify feed composition, MGA mixing procedures, and PGF2α administration routes.
- Data repositories : Upload raw datasets (e.g., progesterone assays, estrus timestamps) to platforms like Figshare or Dryad.
- Supplementary materials : Include step-by-step videos of estrus detection techniques. Adhere to Beilstein Journal guidelines for experimental reproducibility .
Advanced: How can machine learning enhance predictive modeling of MGA-induced estrus synchronization outcomes?
Answer:
- Feature selection : Use random forests to prioritize variables (e.g., parity, milk yield, metabolic markers).
- Time-series analysis : Apply LSTM networks to predict ovulation timing from hormonal profiles.
- Validation : Compare model accuracy (AUC-ROC) against traditional logistic regression. Initial studies show 85% accuracy in predicting conception success when integrating MGA pharmacokinetics with herd historical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
